Cas no 2172054-11-2 (8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane)

8,8,10,10-テトラメチル-5-プロピル-1-オキサ-4-アザスピロ[5.5]ウンデカンは、特異なスピロ構造を有する複素環式化合物です。分子内に酸素と窒素を含むヘテロ原子配置により、高い化学的安定性と選択的反応性を示します。立体障害を生じるテトラメチル基の存在により、熱分解耐性が向上しており、高温条件下でも構造保持が可能です。プロピル基の導入により脂溶性が調整され、有機溶媒への溶解性が最適化されています。この化合物は医薬品中間体や機能性材料の合成において、立体選択的反応の制御剤としての応用が期待されます。

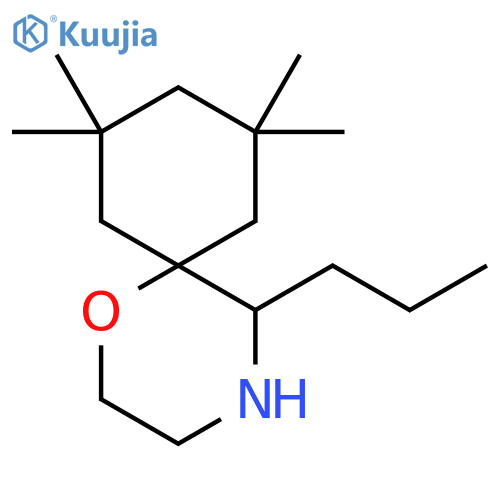

2172054-11-2 structure

商品名:8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane

- 2172054-11-2

- 8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane

- EN300-1643471

-

- インチ: 1S/C16H31NO/c1-6-7-13-16(18-9-8-17-13)11-14(2,3)10-15(4,5)12-16/h13,17H,6-12H2,1-5H3

- InChIKey: UYPIJCMLGUMENF-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(CCC)C21CC(C)(C)CC(C)(C)C2

計算された属性

- せいみつぶんしりょう: 253.240564612g/mol

- どういたいしつりょう: 253.240564612g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 21.3Ų

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1643471-0.25g |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 0.25g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1643471-1.0g |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 1g |

$928.0 | 2023-06-04 | ||

| Enamine | EN300-1643471-0.1g |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 0.1g |

$817.0 | 2023-06-04 | ||

| Enamine | EN300-1643471-5000mg |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 5000mg |

$2692.0 | 2023-09-22 | ||

| Enamine | EN300-1643471-50mg |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 50mg |

$780.0 | 2023-09-22 | ||

| Enamine | EN300-1643471-10.0g |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 10g |

$3992.0 | 2023-06-04 | ||

| Enamine | EN300-1643471-2.5g |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 2.5g |

$1819.0 | 2023-06-04 | ||

| Enamine | EN300-1643471-100mg |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 100mg |

$817.0 | 2023-09-22 | ||

| Enamine | EN300-1643471-500mg |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 500mg |

$891.0 | 2023-09-22 | ||

| Enamine | EN300-1643471-10000mg |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro[5.5]undecane |

2172054-11-2 | 10000mg |

$3992.0 | 2023-09-22 |

8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

2172054-11-2 (8,8,10,10-tetramethyl-5-propyl-1-oxa-4-azaspiro5.5undecane) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 57707-64-9(2-azidoacetonitrile)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量